Ethyl (z)-3-(4-methoxyanilino)-2-butenoate
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Overview
Description
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 4-methoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by elimination of water to form the enone structure.
Industrial Production Methods
Industrial production of ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate typically involves large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate: This compound has a similar structure but contains a cyano group instead of an ethyl ester group.
(E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid: This compound has a carboxylic acid group instead of an ethyl ester group.
Uniqueness
Ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
33240-23-2 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl (Z)-3-(4-methoxyanilino)but-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(15)9-10(2)14-11-5-7-12(16-3)8-6-11/h5-9,14H,4H2,1-3H3/b10-9- |
InChI Key |
VCDKJCZDQCVIMW-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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